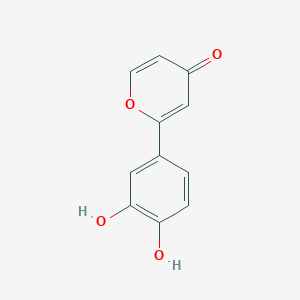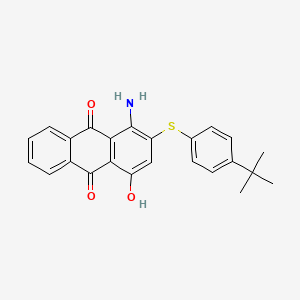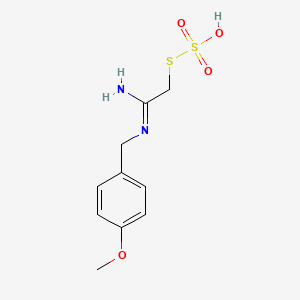
Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate is a complex organosulfur compound It is characterized by the presence of a methanethiol group, a p-methoxybenzyl group, and an amidino group, all linked to a hydrogen thiosulfate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate typically involves multiple steps. One common approach is the protection of the p-methoxybenzyl group, which can be achieved under mildly oxidizing conditions using reagents such as dichlorodicyanobenzoquinone (DDQ) or strongly acidic conditions . The amidino group can be introduced through nucleophilic substitution reactions, where the p-methoxybenzyl-protected intermediate reacts with appropriate nucleophiles under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar protection and substitution strategies, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield simpler thiol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as hydrogen peroxide or DDQ are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution Reagents: Nucleophiles such as phenols or amines can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate has several scientific research applications:
Mecanismo De Acción
The mechanism by which Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate exerts its effects involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the formation of disulfide bonds, altering the structure and function of the target molecules. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methanethiol: A simpler thiol compound with similar reactivity but lacking the p-methoxybenzyl and amidino groups.
p-Methoxybenzyl-protected thiols: Compounds that share the p-methoxybenzyl group but differ in their overall structure and reactivity.
Uniqueness
Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
40283-93-0 |
|---|---|
Fórmula molecular |
C10H14N2O4S2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-4-methoxybenzene |
InChI |
InChI=1S/C10H14N2O4S2/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-17-18(13,14)15/h2-5H,6-7H2,1H3,(H2,11,12)(H,13,14,15) |
Clave InChI |
OKZCLMVQKVNQTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN=C(CSS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


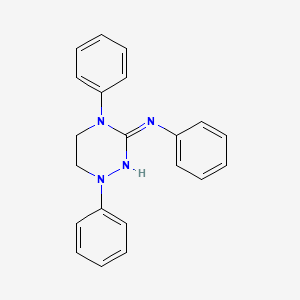
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)



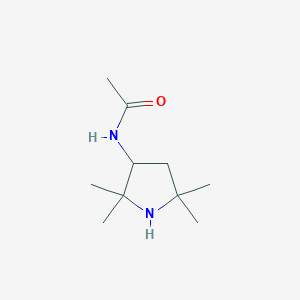
![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)
![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)

![sodium;4-[[9-[(4aR,6R,7R,7aR)-7-(3-carboxypropanoyloxy)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]amino]-4-oxobutanoic acid](/img/structure/B13818134.png)
